molecular formula C18H22N4OS B11975065 5-cyclohexyl-4-{[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-cyclohexyl-4-{[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11975065
M. Wt: 342.5 g/mol
InChI Key: LZIPXNVTYQCQDR-MMWWNLEXSA-N
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Description

5-CYCLOHEXYL-4-((3-(2-MEO-PH)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOHEXYL-4-((3-(2-MEO-PH)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps One common method includes the reaction of cyclohexylamine with a suitable aldehyde to form an imine intermediate This intermediate then undergoes cyclization with thiosemicarbazide to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-CYCLOHEXYL-4-((3-(2-MEO-PH)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxyphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

5-CYCLOHEXYL-4-((3-(2-MEO-PH)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-CYCLOHEXYL-4-((3-(2-MEO-PH)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((9-ANTHRYLMETHYLENE)AMINO)-5-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
  • 4-((3-BROMOBENZYLIDENE)AMINO)-5-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
  • 4-((4-BROMOBENZYLIDENE)AMINO)-5-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE

Uniqueness

5-CYCLOHEXYL-4-((3-(2-MEO-PH)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, contributes to its potential biological activities and makes it a valuable compound for research and development.

Properties

Molecular Formula

C18H22N4OS

Molecular Weight

342.5 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H22N4OS/c1-23-16-12-6-5-8-14(16)11-7-13-19-22-17(20-21-18(22)24)15-9-3-2-4-10-15/h5-8,11-13,15H,2-4,9-10H2,1H3,(H,21,24)/b11-7+,19-13+

InChI Key

LZIPXNVTYQCQDR-MMWWNLEXSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/N2C(=NNC2=S)C3CCCCC3

Canonical SMILES

COC1=CC=CC=C1C=CC=NN2C(=NNC2=S)C3CCCCC3

Origin of Product

United States

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